molecular formula C19H23N3O3 B3017751 N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide CAS No. 1211773-01-1

N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide

Cat. No.: B3017751
CAS No.: 1211773-01-1
M. Wt: 341.411
InChI Key: HCPDPMLXFJBZBK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a methoxyethyl group, a phenylacetamide backbone, and a urea derivative, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide typically involves multiple steps:

    Formation of the Urea Derivative: The initial step involves the reaction of o-tolyl isocyanate with an appropriate amine to form the urea derivative.

    Acetylation: The urea derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include methoxyacetaldehyde or methoxyacetic acid.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-(4-(3-(p-tolyl)ureido)phenyl)acetamide
  • N-(2-ethoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide
  • N-(2-methoxyethyl)-2-(4-(3-(m-tolyl)ureido)phenyl)acetamide

Uniqueness

N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxyethyl group and the o-tolyl urea moiety provides unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)22-19(24)21-16-9-7-15(8-10-16)13-18(23)20-11-12-25-2/h3-10H,11-13H2,1-2H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPDPMLXFJBZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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